

# Refining imaging protocols for accurate response assessment in S2101

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583422 | Get Quote |

# Technical Support Center: S2101 Imaging Protocol Refinement

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the **S2101** clinical trial. The aim is to ensure accurate and consistent response assessment through refined imaging protocols.

# Frequently Asked Questions (FAQs)

Q1: What are the primary imaging modalities and response assessment criteria for the **S2101** trial?

A1: The **S2101** trial primarily utilizes Computed Tomography (CT) for tumor assessment. For patients with melanoma, CT scans of the chest, abdomen, and pelvis are required. For those with Head and Neck Squamous Cell Carcinoma (HNSCC), CT scans of the neck and chest are mandated.[1][2] The response assessment is conducted according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]

Q2: How are "target lesions" and "non-target lesions" defined and selected in **S2101** according to RECIST 1.1?



A2: In **S2101**, as per RECIST 1.1 guidelines, up to five of the largest and most reproducibly measurable lesions are selected as "target lesions," with a maximum of two lesions per organ. To qualify as measurable, solid lesions must have a longest diameter of at least 10 mm, and lymph nodes must have a short axis of at least 15 mm. All other identifiable lesions are classified as "non-target lesions" and are monitored qualitatively.

Q3: What constitutes "progressive disease" (PD) under RECIST 1.1 in the context of the **S2101** trial?

A3: In the **S2101** trial, Progressive Disease (PD) is defined by one or more of the following RECIST 1.1 criteria:

- A 20% increase in the sum of the diameters of target lesions, with an absolute increase of at least 5 mm from the nadir (smallest recorded sum).
- The appearance of one or more new lesions.
- Unequivocal progression of non-target lesions.

Q4: Can imaging from different scanner models or institutions be used for S2101 participants?

A4: While it is highly recommended to maintain consistency in imaging equipment and protocols for each patient throughout the trial, multi-center trials like **S2101** often involve different scanner models. To mitigate variability, it is crucial to standardize key acquisition and reconstruction parameters as much as possible across all sites.

# **Troubleshooting Guides**

This section addresses specific issues that may arise during imaging acquisition and analysis for the **S2101** trial.

### **Issue 1: Inconsistent Lesion Measurement**

- Problem: Significant variability in lesion measurements between different time points or readers.
- Cause:



- Poorly defined lesion boundaries.
- Inconsistent application of measurement tools.
- Changes in patient positioning or slice thickness between scans.

### Solution:

- Protocol Adherence: Strictly follow the RECIST 1.1 guidelines for measuring the longest diameter of solid lesions and the short axis of lymph nodes.
- Consistent Slice Thickness: It is strongly recommended to use a slice thickness of 5 mm or less.
- Image Review: When uncertainty arises, a consensus reading by two or more radiologists is recommended.
- Software Calibration: Ensure that the measurement tools in the viewing software are properly calibrated.

### **Issue 2: Imaging Artifacts Obscuring Lesions**

- Problem: The presence of artifacts in CT images makes it difficult to accurately identify and measure lesions.
- Common Artifacts & Solutions:
  - Motion Artifacts: Caused by patient movement, resulting in blurring or ghosting.
    - Solution: Properly immobilize and instruct the patient before the scan. Use the fastest possible scan time.
  - Beam Hardening: Appears as dark streaks or bands between dense objects (e.g., bone, contrast agent).
    - Solution: Use of iterative reconstruction algorithms and, if possible, dual-energy CT can help mitigate these artifacts.



- Metal Artifacts: Severe streaking caused by metallic implants.
  - Solution: Utilize metal artifact reduction (MAR) software if available. Angling the gantry may also help.

### **Issue 3: Difficulty in Identifying New Lesions**

- Problem: Ambiguity in determining if a newly observed lesion is a true new lesion or a
  previously undetected one.
- Solution:
  - Careful Comparison: Meticulously compare the current scan with the baseline and all prior scans.
  - Multi-planar Reconstruction: Utilize sagittal and coronal reformats to confirm the presence and location of the lesion in three dimensions.
  - Expert Consultation: If uncertainty persists, consult with an experienced radiologist. A follow-up scan may be necessary to confirm persistence and growth.

### **Quantitative Data Summary**

The following tables provide an illustrative summary of response assessment data, as would be collected in the **S2101** trial. Note: The data presented here is for illustrative purposes only and does not represent actual results from the **S2101** trial.

Table 1: Illustrative RECIST 1.1 Response in **S2101** Melanoma Cohort



| Patient ID      | Baseline<br>Sum of<br>Diameter<br>s (mm) | Nadir<br>Sum of<br>Diameter<br>s (mm) | Current<br>Sum of<br>Diameter<br>s (mm) | Percent<br>Change<br>from<br>Baseline | Percent<br>Change<br>from<br>Nadir | RECIST<br>1.1<br>Category       |
|-----------------|------------------------------------------|---------------------------------------|-----------------------------------------|---------------------------------------|------------------------------------|---------------------------------|
| S2101-M-<br>001 | 125                                      | 80                                    | 85                                      | -32%                                  | +6.3%                              | Partial<br>Response<br>(PR)     |
| S2101-M-<br>002 | 98                                       | 98                                    | 110                                     | +12.2%                                | +12.2%                             | Stable<br>Disease<br>(SD)       |
| S2101-M-<br>003 | 150                                      | 110                                   | 140                                     | -6.7%                                 | +27.3%                             | Progressiv<br>e Disease<br>(PD) |
| S2101-M-<br>004 | 85                                       | 0                                     | 0                                       | -100%                                 | N/A                                | Complete<br>Response<br>(CR)    |

Table 2: Illustrative RECIST 1.1 Response in S2101 HNSCC Cohort



| Patient ID      | Baseline<br>Sum of<br>Diameter<br>s (mm) | Nadir<br>Sum of<br>Diameter<br>s (mm) | Current<br>Sum of<br>Diameter<br>s (mm) | Percent<br>Change<br>from<br>Baseline | Percent<br>Change<br>from<br>Nadir | RECIST<br>1.1<br>Category       |
|-----------------|------------------------------------------|---------------------------------------|-----------------------------------------|---------------------------------------|------------------------------------|---------------------------------|
| S2101-H-<br>001 | 75                                       | 50                                    | 55                                      | -26.7%                                | +10%                               | Stable<br>Disease<br>(SD)       |
| S2101-H-<br>002 | 60                                       | 35                                    | 30                                      | -50%                                  | -14.3%                             | Partial<br>Response<br>(PR)     |
| S2101-H-<br>003 | 90                                       | 90                                    | 115                                     | +27.8%                                | +27.8%                             | Progressiv<br>e Disease<br>(PD) |
| S2101-H-<br>004 | 110                                      | 70                                    | 70                                      | -36.4%                                | 0%                                 | Partial<br>Response<br>(PR)     |

# **Experimental Protocols**

### **Protocol 1: Baseline Tumor Assessment**

- Imaging Modality: Multi-detector CT (MDCT) is the required imaging modality.
- Scan Coverage:
  - o Melanoma: Chest, Abdomen, Pelvis.
  - HNSCC: Neck, Chest.
- Contrast Administration: Intravenous contrast is mandatory unless contraindicated.
- Slice Thickness: A slice thickness of 5 mm or less is strongly recommended.
- Lesion Identification: All sites of disease are to be identified and documented.
- Target Lesion Selection:



- Select up to 5 target lesions (maximum of 2 per organ).
- Measurable lesions are defined as ≥10 mm in the longest diameter for non-nodal lesions and ≥15 mm in the short axis for nodal lesions.
- Record the measurements of all target lesions.
- Non-Target Lesion Documentation: All other lesions should be documented as non-target and followed qualitatively.

### **Protocol 2: Follow-up Tumor Assessment**

- Imaging Modality and Parameters: All follow-up scans should be performed using the same imaging modality, contrast protocol, and ideally the same scanner as the baseline scan.
- Scan Coverage: The scan coverage should be identical to the baseline scan.
- Target Lesion Measurement:
  - Measure and record the same target lesions identified at baseline.
  - Calculate the sum of the diameters of all target lesions.
- Non-Target Lesion Assessment: Qualitatively assess all non-target lesions and document as "disappeared," "no change," or "unequivocal progression."
- New Lesion Identification: Systematically search for and document any new lesions.
- Response Evaluation: Based on the changes in target lesions, non-target lesions, and the presence of new lesions, assign a RECIST 1.1 response category (CR, PR, SD, PD).

### **Visualizations**





S2101 RECIST 1.1 Response Assessment Workflow

Click to download full resolution via product page

Caption: **S2101** RECIST 1.1 imaging response assessment workflow.



# Nivolumab Action T-Cell Tumor Cell PD-1 T-Cell Activation Cabozantinib Action VEGFR MET AXL Immune Evasion Tumor Angiogenesis Tumor Invasion & Metastasis

### Simplified Signaling Pathways of Cabozantinib and Nivolumab

Click to download full resolution via product page

Caption: Simplified signaling pathways of Cabozantinib and Nivolumab.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Influence of CT acquisition and reconstruction parameters on radiomic feature reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Radiology Assistant : RECIST 1.1 examples [radiologyassistant.nl]
- To cite this document: BenchChem. [Refining imaging protocols for accurate response assessment in S2101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583422#refining-imaging-protocols-for-accurate-response-assessment-in-s2101]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com